N-(4-fluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a dihydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-pressure reactors and specialized catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups under mild conditions.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-(4-fluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group plays a crucial role in enhancing its binding affinity and specificity. Additionally, the methoxy group contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide: shares structural similarities with other pyridazine derivatives, such as:
Uniqueness
The unique combination of the fluorophenyl and methoxy groups in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its specific interactions with biological targets can lead to the development of new therapeutic agents .
Properties
Molecular Formula |
C18H14FN3O3 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C18H14FN3O3/c1-25-15-11-16(23)22(14-5-3-2-4-6-14)21-17(15)18(24)20-13-9-7-12(19)8-10-13/h2-11H,1H3,(H,20,24) |
InChI Key |
CFAMXARDXZCVQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.